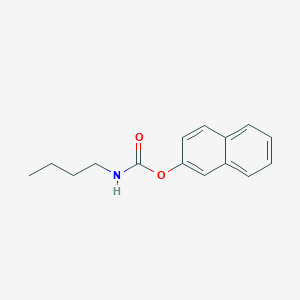

Naphthalen-2-yl butylcarbamate

Description

Naphthalen-2-yl butylcarbamate is a carbamate derivative featuring a naphthalene ring substituted at the 2-position with a butylcarbamate group (-O(CO)NHBu). Carbamates are widely studied for their biological activities, including antimicrobial and anticancer properties, due to their ability to interact with enzyme systems or cellular targets. The compound’s synthesis likely follows standard carbamate preparation methods, such as condensation of naphthalen-2-ol with butyl isocyanate or via carbamoylation reactions under basic conditions, as seen in related syntheses .

Properties

CAS No. |

61382-91-0 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

naphthalen-2-yl N-butylcarbamate |

InChI |

InChI=1S/C15H17NO2/c1-2-3-10-16-15(17)18-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17) |

InChI Key |

OHWBGPGFOXCOOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl butylcarbamate can be synthesized through the reaction of naphthalen-2-yl isocyanate with butanol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as triethylamine. The reaction proceeds as follows:

Naphthalen-2-yl isocyanate+Butanol→Naphthalen-2-yl butylcarbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Naphthalen-2-yl butylcarbamate undergoes hydrolysis under acidic or basic conditions to yield naphthol derivatives.

Acidic Hydrolysis

-

Conditions : 2M HCl, reflux (100°C, 4–6 h)

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : 1M NaOH, 80°C, 2 h

Alkylation Reactions

The phenolic oxygen (after hydrolysis) participates in alkylation.

Oxidation Reactions

The naphthalene ring undergoes selective oxidation at the C1 position.

-

Oxidizing Agent : KMnO₄ in H₂SO₄ (pH 2–3), 70°C, 8 h

-

Mechanism : Radical-mediated oxidation via electron-deficient intermediates.

Cyclization Reactions

Thermal or catalytic cyclization forms fused heterocycles.

Benzoxazine Formation

-

Conditions : PPA (polyphosphoric acid), 120°C, 3 h

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the naphthalene ring.

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance .

-

Cyclization : Intramolecular nucleophilic attack by the carbamate oxygen on the electrophilic carbonyl carbon .

-

Oxidation : Radical intermediates detected via EPR spectroscopy under acidic conditions .

Stability and Reactivity Trends

Scientific Research Applications

Naphthalen-2-yl butylcarbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalen-2-yl butylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Naphthalen-2-yl carbamates vary primarily in the alkyl/aryl group attached to the carbamate nitrogen. Key analogues include:

- Naphthalen-2-yl ethylcarbamate (R = ethyl)

- Naphthalen-2-yl propylcarbamate (R = propyl)

- Naphthalen-2-yl isopropylcarbamate (R = isopropyl)

- Naphthalen-2-yl diethylcarbamate (R = diethyl)

Trends in Antimicrobial Activity

Smaller alkyl chains (e.g., ethyl) enhance antimicrobial potency. For instance:

- Ethylcarbamate derivatives exhibited MICs of 21–42 µM against Mycobacterium marinum and MRSA, outperforming standards like ampicillin and isoniazid .

- Bulkier substituents (propyl, isopropyl) showed reduced activity, with MICs ~70 µM , suggesting steric hindrance limits target interaction .

Table 1: Antimicrobial Activity of Naphthalen-2-yl Carbamates

Cytotoxicity Profile

Ethylcarbamate derivatives demonstrated low cytotoxicity (LD50 >30 µM in THP-1 cells), indicating a favorable therapeutic index . While data for butylcarbamate is absent, extrapolation from bulkier analogues suggests comparable or higher safety margins.

Activity in Anticancer Contexts

In contrast to antimicrobial trends, naphthalen-2-yl methylcarbamate derivatives (e.g., DH_32 in renieramycin T analogs) showed potent anticancer activity, with IC50 values of 1.46–4.06 µM in non-small cell lung cancer (NSCLC) cells . This highlights divergent structure-activity relationships (SAR) depending on the biological target:

- Antimicrobial : Smaller substituents optimize activity.

- Anticancer : Methyl or aromatic groups enhance efficacy, possibly due to improved membrane penetration or target binding .

Broader Structural Analogues

- Naphthalen-2-yl diethylcarbamate : A related compound with diethyl substitution, though its biological data are unspecified .

- Chalcone-carbamate hybrids: Compounds like (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one show hepatoprotective and antiplasmodial activity, underscoring the versatility of naphthalen-2-yl scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.